molecular formula C13H13IN2O2S B2778900 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide CAS No. 438031-63-1

5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2778900
CAS No.: 438031-63-1
M. Wt: 388.22
InChI Key: OFXIXSNOPUZXRP-UHFFFAOYSA-N
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Description

“5-amino-N-(4-iodophenyl)-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C12H10IN3O4S and a molecular weight of 419.19497 .

Scientific Research Applications

Broad Specificity Antibodies and ELISA Development

A study by Adrián et al. (2009) developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk samples. This research utilized immunoreagents with broad specificity, achieving selectivity against common sulfonamide moieties. The assay's sensitivity met regulatory requirements for veterinary antibiotic detection, demonstrating a novel application in food safety and regulatory compliance Adrián et al., 2009.

Cancer Research and Drug Development

Sulfonamide compounds have been evaluated for their potential in cancer treatment. Morsy et al. (2009) investigated bis-sulfonamides as inhibitors of carbonic anhydrase (CA) isozymes, showing efficacy against human colon, lung, and breast cancer cell lines. These findings suggest the therapeutic potential of sulfonamides in oncology, particularly in targeting tumor-associated CA isozymes Morsy et al., 2009.

Gene Expression and Antitumor Activity

Owa et al. (2002) conducted a study on the antitumor activities of sulfonamide-focused libraries, identifying compounds with potent cell cycle inhibitory properties. High-density oligonucleotide microarray analysis revealed insights into the pharmacophore structure and drug-sensitive cellular pathways, advancing the understanding of sulfonamide-based antitumor mechanisms Owa et al., 2002.

Environmental and Microbial Degradation

Research by Ricken et al. (2013) explored the microbial degradation of sulfonamide antibiotics, identifying a novel pathway initiated by ipso-hydroxylation. This study provides valuable insights into environmental bioremediation strategies for the removal of persistent antibiotic residues Ricken et al., 2013.

Mechanism of Action

The mechanism of action for “5-amino-N-(4-iodophenyl)-2-nitrobenzenesulfonamide” is not available in the search results .

Safety and Hazards

The safety and hazards associated with “5-amino-N-(4-iodophenyl)-2-nitrobenzenesulfonamide” are not available in the search results .

Properties

IUPAC Name

5-amino-N-(4-iodophenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXIXSNOPUZXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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